2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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Description
The compound contains a pyrimidinone ring, which is a six-membered heterocyclic moiety that possesses four carbon atoms, two nitrogen atoms, and an oxygen atom . It also contains a tert-butyl group, which is a branched alkyl group, and an indenyl group, which is a polycyclic hydrocarbon.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinone ring, along with the attached tert-butyl, methyl, and indenyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidinone ring, which could potentially undergo reactions at the carbonyl group or at the nitrogen atoms. The tert-butyl and indenyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidinone ring could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Histamine H4 Receptor Ligands
A study on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) indicates the potential of these compounds in developing treatments for inflammation and pain through H4R antagonism. The optimization of these compounds showed potent in vitro activity and effectiveness in animal models for anti-inflammatory and antinociceptive effects (Altenbach et al., 2008).
Hydrogen-Bonding Patterns
Research on hydrogen-bonding patterns in N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provides insights into the structural chemistry of these compounds, which could be relevant for designing molecules with desired physical and chemical properties (López et al., 2010).
Anticancer Activity
The synthesis and investigation of anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives showcase the potential therapeutic applications of these compounds against various cancer cell lines, with some derivatives exhibiting significant growth inhibition (Karaburun et al., 2018).
Herbicidal Activity
A study on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides revealed that these compounds exhibit promising herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of such chemicals (Wu et al., 2011).
properties
IUPAC Name |
2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-21-17(20(2,3)4)11-19(25)23(13)12-18(24)22-16-9-8-14-6-5-7-15(14)10-16/h8-11H,5-7,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVFJWAFDOEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC3=C(CCC3)C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
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